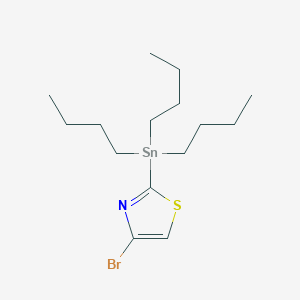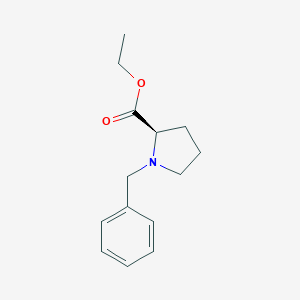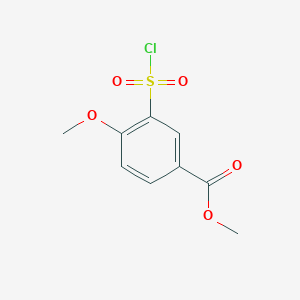
2-Methyl-3-ethoxy-2H-1,4-benzothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-ethoxy-2H-1,4-benzothiazine is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a heterocyclic compound that contains a benzene ring fused with a thiazine ring and is also known as riluzole.
Mécanisme D'action
The exact mechanism of action of 2-Methyl-3-ethoxy-2H-1,4-benzothiazine is not fully understood. However, it is believed to work by modulating glutamate neurotransmission, inhibiting voltage-gated sodium channels, and reducing calcium influx into cells. By doing so, it reduces excitotoxicity and oxidative stress, which are major contributors to neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the levels of glutamate transporter protein, which helps to clear excess glutamate from the synapse. It also increases the levels of brain-derived neurotrophic factor (BDNF), which promotes the growth and survival of neurons. Additionally, it has been found to reduce inflammation and oxidative stress in the brain, which are major contributors to neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-3-ethoxy-2H-1,4-benzothiazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action and physiological effects are well understood. However, one limitation is that it is a relatively expensive compound, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the research on 2-Methyl-3-ethoxy-2H-1,4-benzothiazine. One area of interest is its potential use in the treatment of other neurological disorders such as multiple sclerosis and traumatic brain injury. Another area of interest is its potential use in combination therapy with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations of its use.
In conclusion, this compound is a compound that has shown promising results in the treatment of neurological disorders. Its synthesis method is reliable and efficient, and its mechanism of action and physiological effects are well understood. However, further research is needed to fully explore its potential therapeutic applications and to identify any potential limitations or side effects of its use.
Méthodes De Synthèse
The synthesis of 2-Methyl-3-ethoxy-2H-1,4-benzothiazine involves the condensation of 2-aminothiophenol with acetaldehyde followed by cyclization using hydrochloric acid. The final product is then purified using recrystallization. This method has been reported to have a yield of around 60% and is considered a reliable and efficient method for synthesizing this compound.
Applications De Recherche Scientifique
2-Methyl-3-ethoxy-2H-1,4-benzothiazine has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective, anticonvulsant, and antidepressant properties. It is currently approved by the FDA for the treatment of amyotrophic lateral sclerosis (ALS) and has shown promising results in the treatment of other neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Propriétés
Numéro CAS |
190385-04-7 |
|---|---|
Formule moléculaire |
C11H13NOS |
Poids moléculaire |
207.29 g/mol |
Nom IUPAC |
3-ethoxy-2-methyl-2H-1,4-benzothiazine |
InChI |
InChI=1S/C11H13NOS/c1-3-13-11-8(2)14-10-7-5-4-6-9(10)12-11/h4-8H,3H2,1-2H3 |
Clé InChI |
FTNHTEQLZMRODV-UHFFFAOYSA-N |
SMILES |
CCOC1=NC2=CC=CC=C2SC1C |
SMILES canonique |
CCOC1=NC2=CC=CC=C2SC1C |
Synonymes |
2H-1,4-Benzothiazine,3-ethoxy-2-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



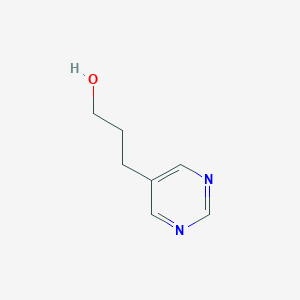
![2-(Hydroxymethyl)-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B66862.png)

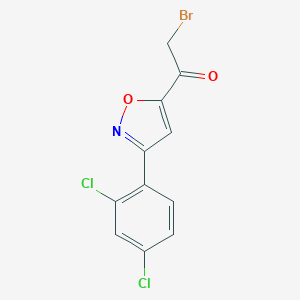


![(4-[1,2,3]Thiadiazol-4-Yl-Phenyl)-Acetonitrile](/img/structure/B66879.png)
![Prop-2-en-1-yl [2-(methylamino)ethyl]carbamate](/img/structure/B66880.png)
